

Barasertib structure and IC50 value

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Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

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Chemical Structure and Profile

Barasertib is typically administered as the prodrug **Barasertib (AZD1152)**, which is rapidly converted in serum to its active form, **Barasertib-hydroxyquinazoline pyrazol anilide (Barasertib-HQPA, also known as AZD2811)** [1] [2].

The table below summarizes the core chemical information for the active moiety, **Barasertib-HQPA**.

Property	Description
IUPAC Name	Information missing from search results
Synonyms	AZD1152-HQPA, AZD2811, INH-34 [3] [4]
CAS Number	722544-51-6 [3]
Molecular Formula	C ₂₆ H ₃₀ FN ₇ O ₃ [3]
Molecular Weight	507.56 g/mol [3] [4]
Chemical Structure	The structure features a quinazoline core, a fluorophenyl group, and a pyrazole moiety [3].

Barasertib belongs to the class of organic compounds known as **quinazolinamines** [5].

Target Selectivity and IC50 Value

Barasertib-HQPA is a highly potent and selective inhibitor of Aurora B kinase.

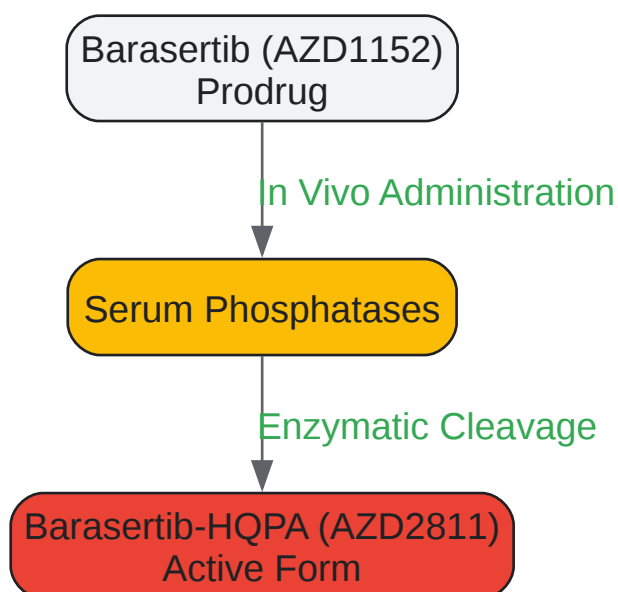
Kinase Target	IC50 (Cell-free assay)	Selectivity vs. Aurora A
Aurora B	0.37 nM [3] [4]	~3,700-fold selective [4]

This high selectivity for Aurora B over Aurora A is a key feature of **Barasertib**-HQPA's pharmacological profile [2].

Mechanism of Action and Experimental Data

Prodrug Activation

Barasertib (AZD1152) is a phosphate prodrug. Following intravenous administration, it undergoes rapid phosphatase-mediated cleavage in serum to release the active moiety, **Barasertib**-HQPA [1] [2]. The diagram below illustrates this activation process.



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Barasertib prodrug is converted to its active form by serum phosphatases.

Cellular Effects and Antitumor Activity

In cellular assays, **Barasertib**-HQPA induces the following sequence of events:

- **Inhibition of Aurora B Kinase:** Blocks the kinase activity of Aurora B, a critical regulator of mitosis [4].
- **Disruption of Cell Division:** Leads to failure of cytokinesis, the final step of cell division [2].
- **Polyploidy Formation:** Results in cells with multiples of their normal DNA content (4N/8N) [3] [2].
- **Apoptosis:** Ultimately triggers programmed cell death in cancer cells [3] [4].

The anti-proliferative effects of **Barasertib**-HQPA have been demonstrated across a wide range of human cancer cell lines. The table below summarizes a selection of representative **in vitro** activity data.

Cell Line	Cancer Type	Assay	Incubation Time	IC50/EC50	Citation
HL-60	Leukemia	Cell Viability (MTT)	48 h	12.7 nM	[3]

Cell Line	Cancer Type	Assay	Incubation Time	IC50/EC50	Citation
MV4-11	Leukemia (AML)	Cell Viability (MTT)	48 h	8.6 nM	[3]
MOLM-13	Leukemia (AML)	Cell Viability (MTT)	48 h	9.7 nM	[3]
HepG2	Hepatocellular Carcinoma	Cytotoxicity (SRB)	Not Specified	0.1 µM	[3]
A549	Lung Adenocarcinoma	Cytotoxicity (SRB)	Not Specified	0.1 µM	[3]
BT474	Breast Ductal Carcinoma	Growth Inhibition	2-5 days	8 nM	[4]
SW620	Colorectal Carcinoma	Growth Inhibition	Not Specified	~10 nM	[4]
LNCaP	Prostate Adenocarcinoma	Growth Inhibition	48 h	25 nM	[4]

Clinical Pharmacokinetics and Metabolism

Clinical Phase I studies in AML patients have characterized the pharmacokinetics and metabolism of **Barasertib**.

- **Administration:** Typically given as a **7-day continuous intravenous infusion** [1] [6].
- **Distribution:** The active **barasertib-hQPA** is **extensively distributed to tissues** [1].
- **Clearance and Elimination:** **Barasertib-hQPA** has a slow total clearance (**31.4 L/h**). The majority of drug-related material is recovered in feces (mean ~51%), with the remainder in urine (mean ~27%), indicating clearance occurs primarily via hepatic metabolism [1].
- **Metabolism:** The main pathways involve cleavage of the prodrug to **barasertib-hQPA**, followed by oxidation, and loss of the fluoroaniline moiety [1].

Experimental Protocol Considerations

Based on the cited literature, here are key methodological details for experiments involving **Barasertib-HQPA**:

- **In Vitro Stock Solution:** **Barasertib-HQPA** is typically dissolved in **DMSO** at a common stock concentration of **10 mM** [3].
- **Cellular Phenotype Assessment:** To confirm the on-target effect of Aurora B inhibition, you can measure the subsequent formation of polyploid cells (e.g., via flow cytometry for DNA content) and the induction of apoptosis (e.g., via caspase-3 cleavage or PARP cleavage by Western blot) [4].
- **Positive Control:** In studies profiling new Aurora B inhibitors, **Barasertib-HQPA** is often used as the benchmark compound due to its well-characterized potency and selectivity [7].

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References

1. Phase I study of the Aurora B kinase inhibitor barasertib ... [pmc.ncbi.nlm.nih.gov]
2. Barasertib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Barasertib-HQPA (AZD2811) | Aurora B Inhibitor [medchemexpress.com]
4. Barasertib (AZD1152-HQPA) | Aurora Kinase inhibitor [selleckchem.com]
5. : Uses, Interactions, Mechanism of Action | DrugBank Online Barasertib [go.drugbank.com]
6. Phase I study assessing the safety and tolerability of ... - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Identification of a novel Aurora B inhibitor using the AI ... [sciencedirect.com]

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